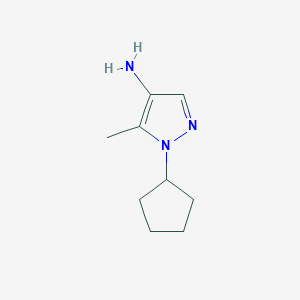

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

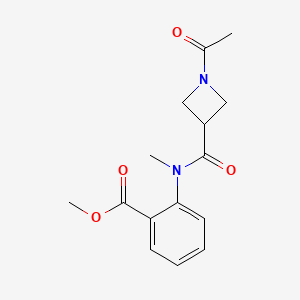

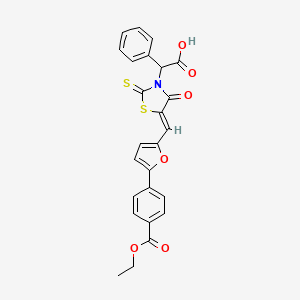

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is a chemical compound with the linear formula C9H15N3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of 1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is represented by the InChI code: 1S/C9H15N3/c1-7-6-11-12(9(7)10)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 . This indicates that the compound consists of a cyclopentyl group and a methyl group attached to a pyrazol ring.Physical And Chemical Properties Analysis

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine is a solid substance . It has a molecular weight of 165.24 . It is stored at a temperature of -20C .Applications De Recherche Scientifique

Synthesis of Pyrazoles and Isoxazoles

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine plays a crucial role in the solid-phase syntheses of highly substituted pyrazoles and isoxazoles. Shen, Shu, and Chapman (2000) demonstrated that condensation of esters with resin-supported acetyl carboxylic acids, followed by cyclization with hydrazines or hydroxylamine, yields pyrazoles or isoxazoles with excellent yields and purities. This method allows control over the ratio of isomeric products and facilitates the generation of trisubstituted variants through post-cleavage reduction processes (Shen, Shu, & Chapman, 2000).

Synthesis of Triazolo and Pyrazolo Derivatives

Ibrahim et al. (2011) explored the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridines and Pyrazolo[4,3-b]pyridines, highlighting the compound's utility in forming cyanoacetamides through reactions with amines followed by cyclization. This approach underscores its significance in constructing complex heterocyclic frameworks that could be relevant in various chemical and pharmaceutical applications (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Multicyclic Pyrazolo Derivatives

Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize multicyclic pyrazolo[3,4-b]pyridines. This method demonstrates the compound's versatility in creating diverse molecular architectures, potentially offering new pathways for drug development and material science (Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014).

Antimicrobial and Antifungal Applications

Titi et al. (2020) synthesized pyrazole derivatives and investigated their structural characteristics and bioactivities, including antitumor, antifungal, and antibacterial effects. The study not only illustrates the compound's application in synthesizing biologically active molecules but also its potential contribution to discovering new therapeutic agents (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Propriétés

IUPAC Name |

1-cyclopentyl-5-methylpyrazol-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-7-9(10)6-11-12(7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDQVPGWUZEHRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2CCCC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-5-methyl-1H-pyrazol-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]acetic acid](/img/structure/B2734813.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

![3-(3-hydroxypropyl)-1-methyl-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2734830.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)